10-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-1-one
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Overview
Description
10-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-1-one is a nitrogen-containing heterocyclic compound. This compound is part of the 1,6-naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a fused ring system with nitrogen atoms, making it a versatile scaffold for various chemical modifications.
Mechanism of Action
Target of Action
Similar compounds, such as 1,6-naphthyridines, have been reported to have a wide range of pharmacological applications, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
The differential functionalization of the 1,6-naphthyridine core in similar compounds leads to specific activities . For instance, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, while N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Biochemical Pathways
Given the broad range of biological applications of similar 1,6-naphthyridines, it can be inferred that multiple pathways might be influenced .
Result of Action
Similar 1,6-naphthyridines have been reported to exhibit a variety of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 10-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
10-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
10-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-1-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, this compound exhibits pharmacological activities, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties . Its versatility makes it a valuable compound for developing new therapeutic agents and studying biological processes.
Comparison with Similar Compounds
10-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-1-one can be compared with other similar compounds within the 1,6-naphthyridine family . Similar compounds include various functionalized 1,6-naphthyridines that exhibit different biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and activities compared to other naphthyridines.
Properties
IUPAC Name |
10-methyl-3,4-dihydro-2H-benzo[b][1,6]naphthyridin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-8-9-4-2-3-5-10(9)15-11-6-7-14-13(16)12(8)11/h2-5H,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDRURYJLYQOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C13)CCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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